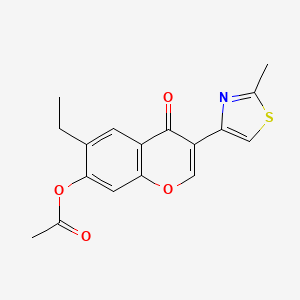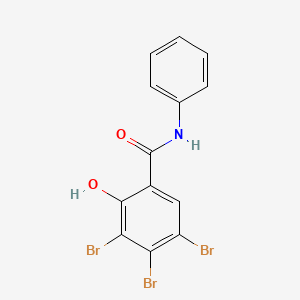![molecular formula C27H19NO3 B11995260 7-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-3-(quinolin-2-yl)-2H-chromen-2-one](/img/structure/B11995260.png)
7-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-3-(quinolin-2-yl)-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 7-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-3-(quinolin-2-yl)-2H-chromen-2-one is a complex organic molecule that combines structural elements from coumarins, quinolines, and phenylpropene
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-3-(quinolin-2-yl)-2H-chromen-2-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Coumarin Core: The coumarin core can be synthesized via the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of a strong acid catalyst.
Quinoline Attachment: The quinoline moiety can be introduced through a Friedländer synthesis, which involves the reaction of 2-aminobenzaldehyde with a ketone.
Phenylpropene Addition: The final step involves the etherification of the coumarin-quinoline intermediate with (2E)-3-phenylprop-2-en-1-ol under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylpropene moiety, leading to the formation of epoxides or diols.
Reduction: Reduction reactions can target the quinoline ring, potentially converting it to tetrahydroquinoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ether linkage, where the phenylpropene group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and osmium tetroxide (OsO4) for dihydroxylation.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed for the reduction of the quinoline ring.
Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used under basic conditions to achieve substitution at the ether linkage.
Major Products
Oxidation: Epoxides or diols derived from the phenylpropene moiety.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted ethers depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, 7-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-3-(quinolin-2-yl)-2H-chromen-2-one can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
The compound’s structural features suggest potential biological activity. It could be investigated for its ability to interact with biological targets such as enzymes or receptors, making it a candidate for drug discovery and development.
Medicine
Given its potential biological activity, this compound could be explored for therapeutic applications. It might exhibit anti-inflammatory, antimicrobial, or anticancer properties, although specific studies would be required to confirm these effects.
Industry
In the materials science field, the compound could be used in the development of new materials with specific optical or electronic properties. Its conjugated system might make it suitable for applications in organic electronics or photonics.
Wirkmechanismus
The mechanism of action of 7-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-3-(quinolin-2-yl)-2H-chromen-2-one would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The quinoline and coumarin moieties could play a role in these interactions, potentially involving π-π stacking or hydrogen bonding.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Coumarin Derivatives: Compounds like 7-hydroxycoumarin share the coumarin core but lack the quinoline and phenylpropene moieties.
Quinoline Derivatives: Compounds such as quinine or chloroquine contain the quinoline core but differ significantly in their overall structure.
Phenylpropene Derivatives: Compounds like eugenol contain the phenylpropene moiety but lack the coumarin and quinoline components.
Uniqueness
7-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-3-(quinolin-2-yl)-2H-chromen-2-one: is unique due to its combination of three distinct structural motifs: coumarin, quinoline, and phenylpropene. This unique structure could confer a range of chemical and biological properties not found in simpler analogs, making it a valuable compound for further research and development.
Eigenschaften
Molekularformel |
C27H19NO3 |
|---|---|
Molekulargewicht |
405.4 g/mol |
IUPAC-Name |
7-[(E)-3-phenylprop-2-enoxy]-3-quinolin-2-ylchromen-2-one |
InChI |
InChI=1S/C27H19NO3/c29-27-23(25-15-13-20-10-4-5-11-24(20)28-25)17-21-12-14-22(18-26(21)31-27)30-16-6-9-19-7-2-1-3-8-19/h1-15,17-18H,16H2/b9-6+ |
InChI-Schlüssel |
CKJOARUFWSRKRU-RMKNXTFCSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)/C=C/COC2=CC3=C(C=C2)C=C(C(=O)O3)C4=NC5=CC=CC=C5C=C4 |
Kanonische SMILES |
C1=CC=C(C=C1)C=CCOC2=CC3=C(C=C2)C=C(C(=O)O3)C4=NC5=CC=CC=C5C=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[(Furan-2-ylmethyl)amino]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11995189.png)


![Diethyl 3-methyl-5-({2,2,2-trichloro-1-[(4-methylbenzoyl)amino]ethyl}amino)-2,4-thiophenedicarboxylate](/img/structure/B11995222.png)
![1-[4-(2-Chlorobenzyl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11995224.png)


![2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11995246.png)
![7-[2-hydroxy-3-(2-methylphenoxy)propyl]-8-{(2Z)-2-[1-(4-methoxyphenyl)ethylidene]hydrazinyl}-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11995252.png)


![[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2,2-dichloroacetate](/img/structure/B11995276.png)
